RANTES Antagonism Potency: RP23618 vs. Peptidic Inhibitor Met-RANTES
RP23618 demonstrates a specific, albeit moderate, antagonism of RANTES with an IC50 of 3 μM, as measured by inhibition of 125I-RANTES binding to THP-1 cell membranes [1]. In contrast, the engineered peptidic antagonist Met-RANTES (human) exhibits significantly higher potency, with IC50 values of 5 nM and 2 nM against MIP-1α and MIP-1β, respectively, but lacks the small-molecule advantages of RP23618 . This difference highlights RP23618's utility as a non-peptidic chemical probe for RANTES-specific pathways, where its lower potency is offset by its synthetic accessibility and distinct chemical scaffold for further optimization.
| Evidence Dimension | Inhibition of chemokine binding to THP-1 cells |
|---|---|
| Target Compound Data | IC50 = 3 μM (against 125I-RANTES binding) |
| Comparator Or Baseline | Met-RANTES (human): IC50 = 5 nM (MIP-1α), 2 nM (MIP-1β) |
| Quantified Difference | ~600- to 1500-fold less potent than Met-RANTES |
| Conditions | THP-1 cell membranes; 125I-RANTES binding assay for RP23618; MIP-1α/β inhibition for Met-RANTES |
Why This Matters
For researchers prioritizing a non-peptidic, synthetically tractable RANTES antagonist over maximal potency, RP23618 offers a chemically distinct alternative to peptidic inhibitors like Met-RANTES, which may have different pharmacokinetic and stability profiles.
- [1] Bright, C., Brown, T. J., Cox, P., Halley, F., Lockey, P., McLay, I. M., Moore, U., Porter, B., & Williams, R. J. (1998). Identification of a non peptidic RANTES antagonist. Bioorganic & Medicinal Chemistry Letters, 8(7), 771-774. doi:10.1016/s0960-894x(98)00094-8 View Source
